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Introduction

The 4,4'-dimethoxytrityl (DMT) group is a widely used protecting group for the 5'-hydroxyl

function of nucleosides during solid-phase oligonucleotide synthesis. Its lipophilicity facilitates

the purification of the desired full-length oligonucleotide from shorter failure sequences using

reverse-phase chromatography. Following purification, the acid-labile DMT group must be

efficiently and safely removed in a process known as detritylation to yield the final, functional

oligonucleotide with a free 5'-hydroxyl group. This document provides detailed protocols for

both off-column (in-solution) and on-column detritylation of DMT-on oligonucleotides, along with

data on reagent concentrations and reaction times to help researchers choose the optimal

method for their specific application.

Key Considerations for Detritylation
Successful detritylation requires a balance between complete removal of the DMT group and

minimizing potential side reactions, most notably depurination (the cleavage of the glycosidic

bond between a purine base and the sugar).[1][2] The risk of depurination is higher with

stronger acids and longer exposure times.[1][3] Therefore, the choice of detritylation method

and reagents should be carefully considered based on the scale of the synthesis, the sequence
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of the oligonucleotide (purine-rich sequences are more susceptible to depurination), and the

desired purity of the final product.

Off-Column (In-Solution) Detritylation Protocols
Off-column detritylation is typically performed after the DMT-on oligonucleotide has been

purified by methods such as reverse-phase high-performance liquid chromatography (RP-

HPLC) and the solvent has been removed.

Protocol 1: Acetic Acid Detritylation
This is a common and relatively mild method for detritylation.

Materials:

Lyophilized DMT-on oligonucleotide

80% Acetic Acid (v/v) in water

Ethanol (95% or absolute)

3 M Sodium Acetate solution

Nuclease-free water

Microcentrifuge tubes

Lyophilizer or vacuum concentrator

Procedure:

Dissolve the dried DMT-on oligonucleotide in 80% acetic acid. A common ratio is 200-500 µL

of 80% acetic acid for a sample.[4] For larger scales, 20-30 µL per optical density unit (ODU)

can be used.[4]

Incubate the solution at room temperature. The reaction time can vary from 20 minutes to 2

hours.[4][5] It is recommended to monitor the reaction progress by HPLC to determine the

optimal time for complete detritylation without significant degradation.[6]
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After complete detritylation, add an equal volume of 95% ethanol to the reaction mixture.[4]

To precipitate the oligonucleotide, add 3 M sodium acetate (typically 1/10th of the total

volume) and a sufficient volume of ethanol (usually 3 volumes).

Vortex the mixture and incubate at -20°C or colder for at least 30 minutes to precipitate the

oligonucleotide.[4]

Centrifuge the sample at high speed for 5-10 minutes to pellet the oligonucleotide.[4]

Carefully decant the supernatant which contains the cleaved DMT group (as

dimethoxytritanol).

Wash the pellet with cold 70-80% ethanol to remove residual salts and acetic acid.

Dry the oligonucleotide pellet using a lyophilizer or vacuum concentrator.

Re-dissolve the detritylated oligonucleotide in a suitable buffer or nuclease-free water for

downstream applications.

Protocol 2: Dowex® Ion-Exchange Resin Detritylation
This method offers a faster and cleaner alternative to acetic acid treatment, as the cleaved

DMT cation is retained by the resin, simplifying the workup.[6]

Materials:

DMT-on oligonucleotide solution

Dowex® 50WX8 ion-exchange resin (H+ form)

Syringe or column

Nuclease-free water

Procedure:

Prepare a small column or use a syringe packed with Dowex® 50WX8 resin (H+ form).
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Equilibrate the resin by washing with nuclease-free water.

Dissolve the DMT-on oligonucleotide in a minimal amount of nuclease-free water.

Pass the oligonucleotide solution through the prepared Dowex® column.

The detritylation reaction is very rapid, often complete within 10 minutes of exposure to the

resin.[6]

Collect the eluate containing the detritylated oligonucleotide.

Wash the resin with additional nuclease-free water and combine the eluates to ensure

complete recovery of the product.

The cleaved DMT cation remains bound to the resin, eliminating the need for subsequent

extraction or precipitation steps to remove it.[6]

On-Column Detritylation Protocols
On-column detritylation is an efficient method that combines the final purification step with the

removal of the DMT group, often performed on a chromatography cartridge or column.

Protocol 3: Reverse-Phase Cartridge Detritylation
This is a widely used technique for the simultaneous purification and detritylation of

oligonucleotides.

Materials:

Crude DMT-on oligonucleotide solution (post-synthesis and cleavage from solid support)

Reverse-phase cartridge (e.g., Glen-Pak™)

Binding/Wash Buffer A: 0.1 M Triethylammonium acetate (TEAA)

Wash Buffer B: Acetonitrile (ACN)

Detritylation Reagent: 2% Trifluoroacetic Acid (TFA) in water[7] or 3% Dichloroacetic Acid

(DCA) in dichloromethane (DCM).[1][8]
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Elution Buffer: 50% Acetonitrile in water or other suitable buffer

Procedure:

Cartridge Preparation: Condition the reverse-phase cartridge according to the manufacturer's

instructions. This typically involves washing with acetonitrile followed by equilibration with

Binding/Wash Buffer A.

Sample Loading: Dilute the crude DMT-on oligonucleotide solution with Binding/Wash Buffer

A and load it onto the cartridge. The hydrophobic DMT group will bind strongly to the

reverse-phase support.[9]

Washing: Wash the cartridge with a low percentage of acetonitrile in Binding/Wash Buffer A

to elute the shorter, DMT-off failure sequences and other synthesis impurities.

Detritylation: Pass the detritylation reagent (e.g., 2% TFA) through the cartridge. The acid

cleaves the DMT group from the bound full-length oligonucleotide. The liberated DMT cation

will have a characteristic orange color in the presence of a strong acid like TFA or TCA.[1]

Wash: Wash the cartridge with nuclease-free water to remove the detritylation reagent and

the cleaved DMT group.

Elution: Elute the purified, detritylated oligonucleotide from the cartridge using the Elution

Buffer.

Desalting: The eluted oligonucleotide can be desalted using a suitable method such as

ethanol precipitation or a desalting column.

Quantitative Data Summary
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Parameter
Acetic Acid

Method

Dowex® Resin

Method

On-Column (2%

TFA) Method

On-Column

(DCA/TCA)

Method

Reagent 80% Acetic Acid
Dowex® 50WX8

(H+ form)

2%

Trifluoroacetic

Acid

2-3% DCA or

TCA in DCM

Typical Reaction

Time

20 min - 2

hours[4][5]
~10 minutes[6] 1-10 minutes[2] 1-2 minutes[1]

Workup

Procedure

Precipitation/Lyo

philization[4]
Simple elution[6]

Elution and

Desalting

Elution and

Desalting

Key Advantage Mild conditions

Fast, clean, no

extraction

needed[6]

Combines

purification and

detritylation

Fast reaction

time[10]

Potential

Disadvantage

Longer reaction

time, requires

precipitation

Potential for

depurination if

exposure is

prolonged

Requires specific

chromatography

setup

DCA is milder

than TCA,

reducing

depurination

risk[10]

Experimental Workflows and Chemical Reaction
Below are diagrams illustrating the experimental workflows for off-column and on-column

detritylation, as well as the chemical reaction of detritylation.
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Protocol 1: Acetic Acid Detritylation

Protocol 2: Dowex® Resin Detritylation

Lyophilized DMT-on Oligo Dissolve in 80% Acetic Acid Incubate at RT (20 min - 2 hr) Precipitate with EtOH/NaOAc Centrifuge and Wash Dry Pellet DMT-off Oligo

DMT-on Oligo Solution Pass through Dowex® Column Collect Eluate DMT-off Oligo

Click to download full resolution via product page

Caption: Off-Column Detritylation Workflows.
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Crude DMT-on Oligo

Condition Cartridge

Load Sample

Wash (remove failure sequences)

Apply Detritylation Reagent (e.g., 2% TFA)

Wash (remove DMT group and acid)

Elute Product

Purified DMT-off Oligo

Click to download full resolution via product page

Caption: On-Column Detritylation Workflow.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 10 Tech Support

https://www.benchchem.com/product/b1436838?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1436838?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Reactants
Products

5'-DMT-Oligonucleotide
+

H+ (Acid)

Dimethoxytrityl Cation (DMT+)

5'-HO-Oligonucleotide

Click to download full resolution via product page

Caption: Chemical Reaction of Detritylation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1436838#protocol-for-detritylation-of-dmt-on-
oligonucleotides]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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